4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Shares the 4-methylphenyl group but differs in its overall structure and properties.
4-Methylphenylsulfonyl-1H-imino-2-phenyl-2-oxazoline: Another compound with a 4-methylphenyl group, used in different chemical contexts.
Uniqueness
4-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific triazine ring structure and the presence of the 4-methylphenyl group
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,5-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H11N3O/c1-8-2-4-9(5-3-8)13-6-10(14)12-11-7-13/h2-5,7H,6H2,1H3,(H,12,14) |
InChI Key |
QNNYMZROEARXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)NN=C2 |
Origin of Product |
United States |
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